![molecular formula C23H15F4N3O2 B6547905 1-[(4-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946208-34-0](/img/structure/B6547905.png)
1-[(4-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a naphthyridine ring, a carboxamide group, and fluorophenyl groups. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring and the introduction of the fluorophenyl and carboxamide groups. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains a naphthyridine ring, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring is a carboxamide group and two fluorophenyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atoms could make it relatively nonpolar and potentially volatile. The naphthyridine ring and carboxamide group could allow it to participate in hydrogen bonding .Scientific Research Applications
Medicinal Chemistry
This compound contains a pyrrole ring system , which is known to be a biologically active scaffold possessing a diverse nature of activities . Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties .
Antipsychotic Drugs
Pyrrole subunits have diverse applications in therapeutically active compounds, including antipsychotic drugs . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Anticancer Drugs
Pyrrole-containing drugs are known to have many biological properties such as anticancer (leukemia, lymphoma, and myelofibrosis, etc.) .
Antibacterial and Antifungal Drugs
Pyrrole-containing compounds are also known for their antibacterial and antifungal properties .
Antiprotozoal and Antimalarial Drugs
Pyrrole-containing compounds have been used in the development of antiprotozoal and antimalarial drugs .
Crystallography
The crystal structure of this compound has been studied, providing valuable information for the development of new drugs and materials .
Enzyme Inhibition
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Chemical Sensors and Catalysts
Phthalocyanines (Pcs), which are structurally related to naphthyridines, have been applied to many scientific field applications such as chemical sensors and catalysts .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-17-8-6-14(7-9-17)13-30-20-15(3-2-10-28-20)11-19(22(30)32)21(31)29-18-5-1-4-16(12-18)23(25,26)27/h1-12H,13H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLYOKAZXVKVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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